N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine
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Overview
Description
N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine: is a complex organic compound with the molecular formula C39H30N6 It is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine typically involves the reaction of benzylamine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in organic solvents with or without catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may yield reduced triazine derivatives. Substitution reactions can lead to a wide range of substituted triazine compounds.
Scientific Research Applications
Chemistry: In chemistry, N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with metal ions makes it a candidate for use in bioinorganic chemistry and as a probe for studying metal ion interactions in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets such as enzymes and receptors are of particular interest for the development of new drugs.
Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for use in various industrial applications, such as the production of high-performance materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): A simpler triazine derivative used in the production of resins and plastics.
N2,N2,N4,N4,N6,N6-hexaphenyl-1,3,5-triazine-2,4,6-triamine: A similar compound with phenyl groups instead of benzyl groups, used in materials science and catalysis.
N2,N2,N4,N4,N6,N6-hexa(1H-tetrazol-5-yl)-1,3,5-triazine-2,4,6-triamine:
Uniqueness: N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine is unique due to its benzyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and for studying interactions with biomolecules and metal ions.
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexabenzyl-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42N6/c1-7-19-37(20-8-1)31-49(32-38-21-9-2-10-22-38)43-46-44(50(33-39-23-11-3-12-24-39)34-40-25-13-4-14-26-40)48-45(47-43)51(35-41-27-15-5-16-28-41)36-42-29-17-6-18-30-42/h1-30H,31-36H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGYSLHRHMFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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